2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide is a complex organic compound characterized by multiple functional groups, including chloro, nitro, phenyl, and imidazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 4-chloro-3,5-dimethylphenol and 4-chlorophenylmethanol, which are then subjected to various coupling reactions, protection-deprotection steps, and functional group transformations. The final step often involves the formation of the imidazolidinone ring and the sulfonamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to enhance the efficiency of the process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation catalysts can convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, palladium on carbon (Pd/C) for hydrogenation
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s structural complexity and functional groups make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Materials Science: Its unique properties can be exploited in the development of advanced materials, such as polymers or coatings with specific functionalities.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows for diverse interactions, potentially affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- **2-[[2-[3-[[4-[2-(4-chlorophenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide
- **2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research areas.
Properties
Molecular Formula |
C44H40Cl3N5O11S |
---|---|
Molecular Weight |
953.2 g/mol |
IUPAC Name |
2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide |
InChI |
InChI=1S/C44H40Cl3N5O11S/c1-27-19-35(20-28(2)42(27)47)62-18-17-61-33-13-7-30(8-14-33)23-50-25-41(54)51(44(50)56)24-40(53)48-38(43(55)49-64(59,60)36-15-16-37(46)39(22-36)52(57)58)21-29-5-11-34(12-6-29)63-26-31-3-9-32(45)10-4-31/h3-16,19-20,22,38H,17-18,21,23-26H2,1-2H3,(H,48,53)(H,49,55) |
InChI Key |
BBCRCNRTBDZUKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCOC2=CC=C(C=C2)CN3CC(=O)N(C3=O)CC(=O)NC(CC4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.